molecular formula C14H10N2O B189376 3,5-Diphenyl-1,2,4-oxadiazole CAS No. 888-71-1

3,5-Diphenyl-1,2,4-oxadiazole

Cat. No.: B189376
CAS No.: 888-71-1
M. Wt: 222.24 g/mol
InChI Key: VIZNDSYPXQJMCM-UHFFFAOYSA-N
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Description

3,5-Diphenyl-1,2,4-oxadiazole is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. This compound is notable for its diverse applications in medicinal chemistry, materials science, and organic synthesis. The presence of phenyl groups at the 3 and 5 positions enhances its stability and reactivity, making it a valuable scaffold in drug design and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The most common method for synthesizing 3,5-Diphenyl-1,2,4-oxadiazole involves the cyclization of O-acylamidoximes. This process typically begins with the acylation of amidoximes using carboxylic acids or their derivatives, such as esters, anhydrides, or acid halides. The cyclization is then carried out in the presence of reagents like N,N’-dicyclohexylcarbodiimide, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, or N,N’-carbonyldiimidazole .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be optimized by employing continuous flow reactors and microwave irradiation techniques. These methods enhance reaction efficiency and yield while minimizing the use of hazardous solvents and reagents .

Chemical Reactions Analysis

Types of Reactions: 3,5-Diphenyl-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the oxadiazole ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of functionalized derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,5-Diphenyl-1,2,4-oxadiazole involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit specific enzymes or receptors, leading to therapeutic effects. For instance, its antibacterial activity may result from the inhibition of bacterial cell wall synthesis or protein function . The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the oxadiazole ring .

Comparison with Similar Compounds

  • 1,2,3-Oxadiazole
  • 1,2,5-Oxadiazole
  • 1,3,4-Oxadiazole

Comparison: 3,5-Diphenyl-1,2,4-oxadiazole is unique due to its specific substitution pattern and the presence of phenyl groups, which enhance its stability and reactivity. Compared to other oxadiazole isomers, it exhibits distinct chemical and biological properties, making it particularly valuable in drug design and materials science .

Properties

IUPAC Name

3,5-diphenyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O/c1-3-7-11(8-4-1)13-15-14(17-16-13)12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIZNDSYPXQJMCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40237338
Record name 3,5-Diphenyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40237338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

888-71-1
Record name 3,5-Diphenyl-1,2,4-oxadiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000888711
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,2,4-oxadiazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400077
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,5-Diphenyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40237338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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